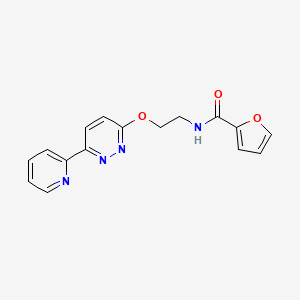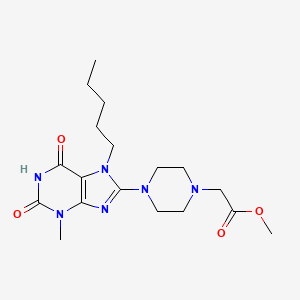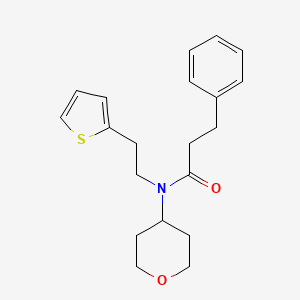
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a novel molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the 1-[bi-(4-fluorophenyl)methyl]piperazine group and the 4-o-fluorophenylpiperazin-1-yl moiety. These structural components are often seen in compounds with potential biological activities, including antitumor properties and stability in various solvents .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from key building blocks like 1-[bi-(4-fluorophenyl)methyl]piperazine. In one study, the synthesis was achieved with good yields ranging from 73 to 85% using microwave irradiation, which is a green and efficient method for promoting chemical reactions . Although the exact synthesis of N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has been characterized using various spectroscopic techniques, including IR spectroscopy, MS, 1H and 13C NMR spectroscopy, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.
Chemical Reactions Analysis
The chemical behavior of related compounds in aqueous-organic solutions has been studied, with a focus on the solvolysis reactions. These reactions are influenced by pH and temperature, and the decomposition of such compounds can be monitored using HPLC methods . The study of these reactions provides insights into the stability and reactivity of the compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been explored through their bioactivity assays and stability studies. For instance, the antitumor activity of Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group was found to be significant, with some compounds showing up to 99.70% inhibition against CDC25B, a cancer-related target . The stability of these compounds in various pH conditions and temperatures has also been investigated, revealing the influence of specific acid-base catalysis on their solvolysis .
Scientific Research Applications
Pharmacological Profile and Antipsychotic Potential
- The compound ACP-103, closely related to the specified chemical, shows potent inverse agonist activity at 5-HT2A receptors, indicating a potential role in antipsychotic therapy. It demonstrates antipsychotic-like efficacy in vivo, suggesting utility in treating disorders related to serotonin dysregulation (Vanover et al., 2006).
Role in Compulsive Behavior
- Research on compounds with structural similarities indicates a significant role in modulating compulsive behavior, particularly in the context of food consumption and binge eating. This suggests a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Chemical Structure and Synthesis
- Studies focusing on the synthesis and chemical structure of related compounds reveal their diverse biological activities and potential as drugs for antihistaminic and antimicrobial agents. This underscores the importance of structural analysis and synthesis in drug development (Ozbey et al., 2001).
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXALGZMNZOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)


![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)



